N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions, such as using hydrazine derivatives and aldehydes in the presence of catalysts.
Thioether Formation: The core structure is then reacted with thiol-containing compounds to introduce the thioether linkage.
Acetamidophenyl Substitution: Finally, the acetamidophenyl group is introduced through nucleophilic substitution reactions, often using acylation agents like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the acetamidophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and acylating agents (e.g., acetic anhydride) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives in various chemical reactions.
Biology
Biologically, N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new medications with improved efficacy and safety profiles.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are studied for their heat-resistant properties.
Pyrazolo[1,5-a]pyridazinones: Known for their pharmacological activity, these compounds are synthesized through concise routes involving cycloaddition reactions.
Uniqueness
N-(4-acetamidophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide stands out due to its specific substitution pattern and the presence of the thioether linkage, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H21N7O2S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N7O2S/c1-15-3-5-17(6-4-15)20-13-21-23-27-28-24(30(23)11-12-31(21)29-20)34-14-22(33)26-19-9-7-18(8-10-19)25-16(2)32/h3-13H,14H2,1-2H3,(H,25,32)(H,26,33) |
InChI Key |
HXUWSRXMGNKCNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)NC(=O)C)C3=C2 |
Origin of Product |
United States |
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